molecular formula C4H4BrN3O2 B189731 6-Amino-5-bromopirimidina-2,4(1H,3H)-diona CAS No. 6312-73-8

6-Amino-5-bromopirimidina-2,4(1H,3H)-diona

Número de catálogo: B189731
Número CAS: 6312-73-8
Peso molecular: 206.00 g/mol
Clave InChI: FSLBEEVCUZFKRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Amino-5-bromouracilo es un derivado de uracilo, una base pirimidínica que se encuentra en el ARN. Este compuesto se caracteriza por la presencia de un grupo amino en la sexta posición y un átomo de bromo en la quinta posición del anillo de uracilo.

Mecanismo De Acción

El mecanismo de acción del 6-amino-5-bromouracilo implica su interacción con diversas enzimas y objetivos moleculares. El compuesto forma enlaces de hidrógeno con los sitios activos de las enzimas, alterando su actividad. Por ejemplo, se ha demostrado que inhibe la fosfolipasa A2, una enzima involucrada en las respuestas inflamatorias . El átomo de bromo y el grupo amino juegan un papel crucial en estas interacciones, afectando la afinidad de unión y la especificidad del compuesto .

Compuestos similares:

Singularidad: 6-Amino-5-bromouracilo es único debido a la presencia de un grupo amino y un átomo de bromo, que confieren reactividad química y actividad biológica distintas. Esta funcionalidad dual le permite participar en una gama más amplia de reacciones e interacciones en comparación con sus análogos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 6-Amino-5-bromouracilo se puede sintetizar mediante diversos métodos. Un enfoque común implica la bromación de 6-aminouracilo. La reacción generalmente utiliza bromo o un reactivo que contiene bromo en condiciones controladas para introducir el átomo de bromo en la quinta posición del anillo de uracilo .

Métodos de producción industrial: En un entorno industrial, la síntesis de 6-amino-5-bromouracilo puede implicar reacciones de bromación a gran escala utilizando sistemas automatizados para garantizar la precisión y la seguridad. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía para alcanzar los niveles de pureza deseados .

Comparación Con Compuestos Similares

Actividad Biológica

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-aminouracil, is a heterocyclic compound characterized by its unique structural features, including an amino group and a bromine atom attached to the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor, antibacterial, and antiviral agent.

The molecular formula of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is C₄H₄BrN₃O₂, with a CAS number of 6312-73-8. Its structure includes:

  • A pyrimidine ring
  • An amino group at the 6-position
  • A bromine atom at the 5-position
  • Two carbonyl groups at the 2 and 4 positions

These features contribute to its reactivity and biological activity.

The primary target of 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is ribonuclease pancreatic , where it interacts through hydrogen bonding with amino and carbonyl groups as well as ring nitrogens. This interaction disrupts RNA metabolism by inhibiting ribonuclease activity, leading to downstream effects on protein synthesis and cellular processes.

Moreover, it has been identified as a potent inhibitor of thymidine phosphorylase (dThdPase) with an IC50 value of 7.6 µM , indicating significant potency in blocking this enzyme's activity. The inhibition of dThdPase is crucial as it plays a role in angiogenesis, which is essential for tumor growth and metastasis.

Antitumor Activity

Research indicates that 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione exhibits promising antitumor properties. It has been shown to inhibit DNA replication by substituting for thymine in nucleic acid sequences. This substitution leads to termination of DNA replication in various cell types, enhancing sensitivity to ionizing radiation in cancer therapy .

In vivo studies have demonstrated that complexes formed with metal ions (e.g., Mn(II), Co(II), Cu(II)) exhibit antitumor activity with T/C values indicating significant efficacy against specific cancer models .

Antibacterial and Antiviral Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and moderate activity against Escherichia coli in agar diffusion assays .

Additionally, its antiviral properties have been noted; it can interfere with viral replication processes similar to other nucleobase analogs .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione. In vitro assays demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

StudyFindings
Antitumor Efficacy In vivo studies showed that metal complexes of the compound significantly inhibited tumor growth in murine models (T/C > 125%) .
Antibacterial Activity Agar diffusion tests revealed good inhibitory effects against S. aureus and moderate effects against E. coli .
Anti-inflammatory Effects Compounds derived from this structure exhibited potent COX-2 inhibition (IC50 = 0.04 μmol) .

Pharmacokinetics

The pharmacokinetic profile indicates that 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is soluble in solvents such as DMSO and DMF, facilitating its application in biological assays and potential therapeutic formulations.

Propiedades

IUPAC Name

6-amino-5-bromo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLBEEVCUZFKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212460
Record name 6-Amino-5-bromouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-73-8
Record name 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6312-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-bromouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6312-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6312-73-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-bromouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINO-5-BROMOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes 5-Bromo-6-aminouracil a potential candidate for inhibiting tumor growth?

A1: Research suggests that 5-Bromo-6-aminouracil shows promise as a thymidine phosphorylase (dThdPase) inhibitor. [, ] dThdPase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting dThdPase, 5-Bromo-6-aminouracil could potentially suppress the growth and spread of tumor cells by limiting their access to the necessary blood supply. []

Q2: How potent is 5-Bromo-6-aminouracil in inhibiting thymidine phosphorylase activity compared to other similar compounds?

A2: Studies have demonstrated that 5-Bromo-6-aminouracil effectively inhibits dThdPase with an IC50 value of 7.6 µM. [] This indicates a significant level of potency in blocking the enzyme's activity. Furthermore, a related compound, 5-bromo-6-acetyloaminouracil, exhibited even greater potency, inhibiting dThdPase activity by approximately 80% at a concentration of 0.2 mM. [] These findings highlight the potential of these compounds as dThdPase inhibitors and warrant further investigation into their therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.